2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17515499
InChI: InChI=1S/C9H14BrNO2S/c1-9(5-12,6-13)11-4-8-7(10)2-3-14-8/h2-3,11-13H,4-6H2,1H3
SMILES:
Molecular Formula: C9H14BrNO2S
Molecular Weight: 280.18 g/mol

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol

CAS No.:

Cat. No.: VC17515499

Molecular Formula: C9H14BrNO2S

Molecular Weight: 280.18 g/mol

* For research use only. Not for human or veterinary use.

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol -

Specification

Molecular Formula C9H14BrNO2S
Molecular Weight 280.18 g/mol
IUPAC Name 2-[(3-bromothiophen-2-yl)methylamino]-2-methylpropane-1,3-diol
Standard InChI InChI=1S/C9H14BrNO2S/c1-9(5-12,6-13)11-4-8-7(10)2-3-14-8/h2-3,11-13H,4-6H2,1H3
Standard InChI Key GOHMUDKXVRFZQI-UHFFFAOYSA-N
Canonical SMILES CC(CO)(CO)NCC1=C(C=CS1)Br

Introduction

2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol is a complex organic compound featuring a bromothiophenyl group attached to a tertiary amine and a diol functional group. Its molecular structure includes nine carbon atoms, twelve hydrogen atoms, one nitrogen atom, two oxygen atoms, and one bromine atom, making it a compound of interest in various fields of research, particularly in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol typically involves multi-step reactions. Common methods include the reaction of 3-bromothiophen-2-yl derivatives with amines and diols under controlled conditions such as temperature and solvent choice (e.g., dimethylformamide or dichloromethane) with catalysts like palladium on carbon.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.

Potential Applications

Given its unique structure and functional groups, 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol has potential applications in medicinal chemistry. It could serve as a lead compound for developing therapeutic agents targeting specific diseases, leveraging its ability to interact with biological targets through diverse chemical interactions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUniqueness
1-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-olC9H14BrNOSDifferent alcohol structureVariation in reactivity due to substitution
2-Methylpropan-1-olC5H12OSimple alcohol structureLacks complex functional groups
1-Amino-2-methylpropan-1-olC4H11NONo thiophene moietyLess versatile due to fewer functional groups

The uniqueness of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol lies in its combination of functional groups, allowing for diverse chemical reactivity and biological interactions not present in simpler analogs.

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